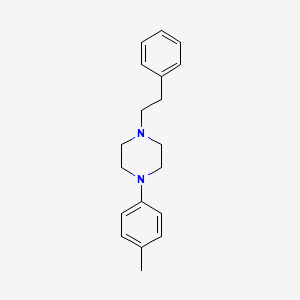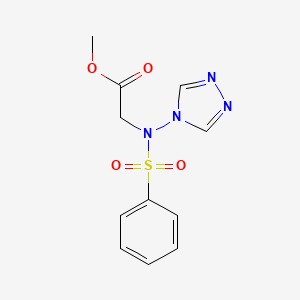
methyl N-(phenylsulfonyl)-N-4H-1,2,4-triazol-4-ylglycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(phenylsulfonyl)-N-4H-1,2,4-triazol-4-ylglycinate, also known as PTG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTG belongs to the class of triazole-containing compounds, which have been widely studied for their diverse biological activities. In
Aplicaciones Científicas De Investigación
Methyl N-(phenylsulfonyl)-N-4H-1,2,4-triazol-4-ylglycinate has shown promising results in various scientific research applications. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. methyl N-(phenylsulfonyl)-N-4H-1,2,4-triazol-4-ylglycinate has also been investigated as a neuroprotective agent, which can protect neurons from oxidative stress and apoptosis. Additionally, methyl N-(phenylsulfonyl)-N-4H-1,2,4-triazol-4-ylglycinate has been found to possess anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Mecanismo De Acción
The mechanism of action of methyl N-(phenylsulfonyl)-N-4H-1,2,4-triazol-4-ylglycinate is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. methyl N-(phenylsulfonyl)-N-4H-1,2,4-triazol-4-ylglycinate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression regulation. By inhibiting HDACs, methyl N-(phenylsulfonyl)-N-4H-1,2,4-triazol-4-ylglycinate can alter the expression of genes involved in various cellular processes, including cell growth and differentiation. methyl N-(phenylsulfonyl)-N-4H-1,2,4-triazol-4-ylglycinate has also been found to activate the Nrf2-ARE signaling pathway, which is responsible for the expression of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
methyl N-(phenylsulfonyl)-N-4H-1,2,4-triazol-4-ylglycinate has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. methyl N-(phenylsulfonyl)-N-4H-1,2,4-triazol-4-ylglycinate has also been found to increase the expression of antioxidant enzymes, which can protect cells from oxidative stress. Additionally, methyl N-(phenylsulfonyl)-N-4H-1,2,4-triazol-4-ylglycinate has been found to reduce the production of pro-inflammatory cytokines, which are molecules that contribute to the development of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl N-(phenylsulfonyl)-N-4H-1,2,4-triazol-4-ylglycinate has several advantages and limitations for lab experiments. One of the advantages is its high purity, which makes it suitable for various biochemical assays. methyl N-(phenylsulfonyl)-N-4H-1,2,4-triazol-4-ylglycinate is also stable under normal laboratory conditions, which makes it easy to handle and store. However, methyl N-(phenylsulfonyl)-N-4H-1,2,4-triazol-4-ylglycinate has a low solubility in water, which can limit its use in certain experiments. Additionally, methyl N-(phenylsulfonyl)-N-4H-1,2,4-triazol-4-ylglycinate is relatively expensive compared to other compounds, which can be a limitation for some research groups.
Direcciones Futuras
There are several future directions for the research on methyl N-(phenylsulfonyl)-N-4H-1,2,4-triazol-4-ylglycinate. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Another direction is to explore the mechanisms of action of methyl N-(phenylsulfonyl)-N-4H-1,2,4-triazol-4-ylglycinate in more detail, which can provide insights into its biological activities. Additionally, the synthesis of methyl N-(phenylsulfonyl)-N-4H-1,2,4-triazol-4-ylglycinate analogs can lead to the discovery of compounds with improved properties and potential applications. Finally, the development of new methods for the synthesis of methyl N-(phenylsulfonyl)-N-4H-1,2,4-triazol-4-ylglycinate can make it more accessible and cost-effective for research purposes.
Conclusion:
In conclusion, methyl N-(phenylsulfonyl)-N-4H-1,2,4-triazol-4-ylglycinate is a promising compound with potential applications in various scientific research areas. Its synthesis method is relatively simple, and it has been found to have diverse biological activities. methyl N-(phenylsulfonyl)-N-4H-1,2,4-triazol-4-ylglycinate has shown potential as a therapeutic agent for cancer, neurodegenerative diseases, and inflammatory diseases. However, further research is needed to fully understand its mechanisms of action and to explore its potential applications in different fields.
Métodos De Síntesis
Methyl N-(phenylsulfonyl)-N-4H-1,2,4-triazol-4-ylglycinate can be synthesized by the reaction of N-(phenylsulfonyl) glycine with 4H-1,2,4-triazole-4-ylamine in the presence of methyl iodide. The reaction occurs at room temperature and yields methyl N-(phenylsulfonyl)-N-4H-1,2,4-triazol-4-ylglycinate as a white crystalline solid with a high purity.
Propiedades
IUPAC Name |
methyl 2-[benzenesulfonyl(1,2,4-triazol-4-yl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O4S/c1-19-11(16)7-15(14-8-12-13-9-14)20(17,18)10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMXTAXJTJKWSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(N1C=NN=C1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[benzenesulfonyl(1,2,4-triazol-4-yl)amino]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

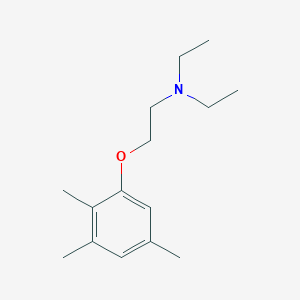
![{4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid](/img/structure/B5785690.png)
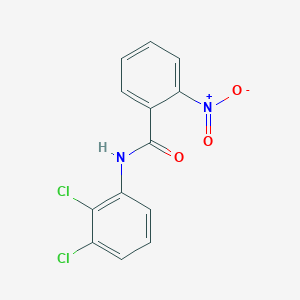
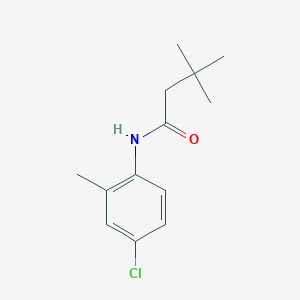
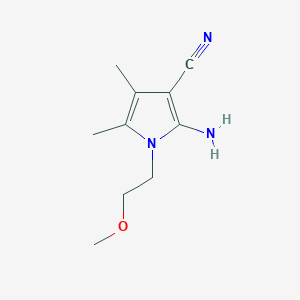
![7-(4-methoxyphenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5785708.png)
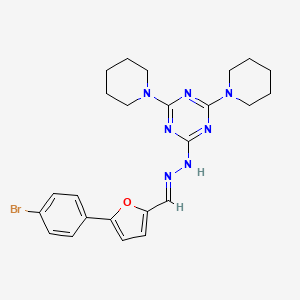
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B5785714.png)
![2-[2-(3-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5785730.png)
![1-benzofuran-2-yl(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)methanone](/img/structure/B5785744.png)
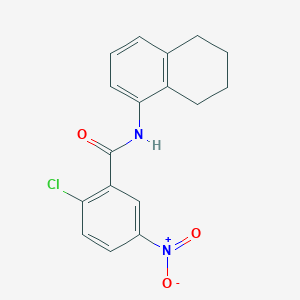
![N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B5785774.png)
![N-(4-{2-[(5-chloro-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5785779.png)
